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A Comparative Review of Off-Target Effects of
DREADD Actuators

A comprehensive guide for researchers on the unintended consequences of chemogenetic
tools, supported by experimental data and detailed methodologies.

The advent of Designer Receptors Exclusively Activated by Designer Drugs (DREADDS) has
revolutionized neuroscience, offering precise control over neuronal activity. However, the ideal
DREADD actuator should be pharmacologically inert in the absence of the engineered
receptor. This guide provides a comparative analysis of the off-target effects of commonly used
DREADD actuators, offering researchers the necessary data to select the most appropriate
tools for their experimental needs and to incorporate proper controls.

The Challenge of Off-Target Effects

The primary concern with DREADD actuators is their potential to interact with endogenous
receptors, leading to confounding effects on physiology and behavior that are independent of
DREADD activation. This issue is most prominent with the first-generation actuator, Clozapine-
N-Oxide (CNO), which can be reverse-metabolized to clozapine. Clozapine is a potent
psychoactive drug with a broad receptor binding profile, including dopaminergic, serotonergic,
adrenergic, and muscarinic receptors. This has led to the development of a new generation of
actuators with improved specificity.
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Comparative Analysis of DREADD Actuators

This section compares the off-target effects of actuators for the most commonly used DREADD
receptors: the excitatory hM3Dq, the inhibitory hM4Di, and the inhibitory KORD (kappa-opioid
receptor DREADD).

Muscarinic DREADD Actuators (for hM3Dqg and hM4Di)

The majority of DREADD studies utilize the muscarinic-based hM3Dq and hM4Di receptors.
The choice of actuator for these receptors is critical to avoid confounding experimental
outcomes.

Clozapine-N-Oxide (CNO): The Prototypical Actuator with Caveats

CNO was the first widely used DREADD actuator. However, subsequent research revealed that
its effects are not always DREADD-specific.

e Mechanism of Off-Target Effects: In rodents and primates, CNO can be converted to
clozapine, which readily crosses the blood-brain barrier and binds to a variety of endogenous
receptors.[1][2] Even at low doses, the resulting clozapine concentration can be sufficient to
elicit off-target behavioral and physiological responses.[2]

o Observed Off-Target Effects: Studies in DREADD-negative animals have shown that CNO
can alter locomotor activity, anxiety-like behaviors, and sleep architecture.[1][2] For instance,
CNO has been shown to suppress rapid eye movement (REM) sleep in a dose-dependent
manner in wild-type mice, an effect similar to that of clozapine.[1][2]

Compound 21 (C21): A Step Towards Higher Specificity
Compound 21 was developed as a CNO alternative that does not metabolize to clozapine.[3]

o Mechanism of Off-Target Effects: While C21 avoids the issue of clozapine conversion, it is
not entirely inert. In vitro binding assays have shown that C21 can interact with several
endogenous receptors, including monoaminergic, muscarinic, and adrenergic receptors,
though generally with lower affinity than clozapine.[4]
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o Observed Off-Target Effects: At commonly used doses (e.g., 1-3 mg/kg), C21 appears to
have fewer off-target behavioral effects than CNO.[3][4] However, some studies have
reported that C21 can also modulate sleep patterns in wild-type mice, suggesting some level
of off-target activity.[1][2]

JHU37160 (J60): A High-Potency, High-Selectivity Actuator

JHU37160 is a more recently developed actuator with higher potency and selectivity for
muscarinic DREADDs compared to CNO and C21.[5][6]

o Mechanism of Off-Target Effects: J60 exhibits a binding profile with some similarities to
clozapine at dopamine and muscarinic receptors.[4] Therefore, dose selection is crucial to
minimize off-target effects.[4]

o Observed Off-Target Effects: Low to moderate doses of J60 (e.g., 0.1-1 mg/kg) have been
shown to be effective in activating DREADDs with minimal off-target behavioral effects in
rodents.[4][5] However, at higher doses (e.g., 3 mg/kg), J60 can induce non-specific effects
on behavior, such as increased responding in wild-type rats in an operant task.[6] A high
dose of 10 mg/kg was found to have a sedative effect in mice.[4]

Quantitative Comparison of Muscarinic DREADD Actuator Off-Target Effects
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KORD DREADD Actuator (for KORD)

The KORD system provides an alternative inhibitory DREADD that is orthogonal to the

muscarinic-based systems, allowing for multiplexed chemogenetic control.

Salvinorin B (SalB): A Highly Specific Ligand

Salvinorin B is the activating ligand for the KORD receptor.

o Mechanism of Off-Target Effects: SalB is a derivative of Salvinorin A, the active compound in

Salvia divinorum. SalB itself is considered pharmacologically inert at endogenous kappa-

opioid receptors.
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o Observed Off-Target Effects: Studies have shown that SalB has minimal to no off-target
effects at doses effective for activating KORD. It does not produce the hallucinogenic or
other behavioral effects associated with Salvinorin A.

Experimental Protocols for Assessing Off-Target
Effects

To ensure the validity of DREADD-based studies, it is crucial to perform control experiments to
rule out off-target effects of the chosen actuator.

Behavioral Assays

Locomotor Activity:
¢ Objective: To assess whether the DREADD actuator itself alters spontaneous movement.
o Methodology:

o Habituate wild-type animals (littermates of the experimental animals that do not express
the DREADD) to an open-field arena.

o Administer the DREADD actuator at the same dose and route as planned for the
experimental group.

o Record and analyze locomotor activity (e.g., distance traveled, rearing frequency) over a
period relevant to the planned DREADD experiment.

o A vehicle-injected control group of wild-type animals should be included for comparison.
Anxiety-Related Behavior (Elevated Plus Maze):
o Objective: To determine if the actuator has anxiolytic or anxiogenic effects.
o Methodology:

o Administer the DREADD actuator or vehicle to wild-type animals.
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o After a pre-determined time (to allow for drug absorption and distribution), place the
animal in the center of an elevated plus maze.

o Record the time spent in the open and closed arms of the maze for a set duration (e.g., 5
minutes).

o Anincrease in open-arm time is indicative of anxiolytic-like effects, while a decrease
suggests anxiogenic-like effects.

In Vivo Electrophysiology

o Objective: To directly measure the effect of the actuator on neuronal firing in the absence of
DREADD expression.

o Methodology:
o Implant a recording electrode in the brain region of interest in a wild-type animal.
o Record baseline neuronal activity (spike rate and pattern).
o Administer the DREADD actuator systemically or locally.

o Continue recording to observe any changes in neuronal firing. The absence of a change
indicates a lack of direct off-target electrophysiological effects in that brain region.[7]

Signaling Pathways and Experimental Workflow
Diagrams
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Caption: Signaling pathways of hM3Dq, hM4Di, and KORD DREADDSs.

Caption: Experimental workflow for assessing off-target effects.

Recommendations for Best Practices

o Use the Lowest Effective Dose: Always perform a dose-response curve to determine the
minimal actuator concentration required to elicit the desired DREADD-mediated effect.
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 Incorporate Proper Controls: The inclusion of wild-type animals receiving the actuator is
essential to identify and control for off-target effects.[8] A control group expressing a reporter
gene (e.g., mCherry) but not the DREADD receptor should also be used.[8]

o Consider Newer Actuators: For muscarinic DREADDs, newer ligands like Compound 21 and
JHU37160 generally offer a better specificity profile than CNO.[4] However, careful validation
is still necessary.

o Acknowledge Limitations: Be aware of the potential for off-target effects and discuss them in
the interpretation of your results.

By carefully considering the potential for off-target effects and implementing rigorous
experimental controls, researchers can harness the power of DREADD technology to gain
valuable insights into the complexities of the nervous system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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